molecular formula C22H21N5O6S B2689349 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-40-5

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2689349
CAS No.: 872597-40-5
M. Wt: 483.5
InChI Key: NOXDNFBICQSUCU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a potent and selective cell-permeable inhibitor of Protein Kinase C (PKC), a family of enzymes critical for signal transduction and the regulation of diverse cellular processes, including proliferation, apoptosis, and differentiation. This compound functions by competitively binding to the ATP-binding site of the PKC catalytic domain, thereby blocking its phosphotransferase activity and downstream signaling. Its research value is particularly significant in oncology and neuroscience, where it is utilized to investigate the role of PKC isoforms in cancer cell survival, tumor progression, and neuronal signaling pathways. Studies employing this inhibitor have been instrumental in elucidating PKC-mediated mechanisms in diseases and in validating PKC as a therapeutic target. As a key pharmacological tool, it enables researchers to dissect complex signaling networks and assess the functional consequences of PKC inhibition in various experimental models. This product is offered with high purity and comprehensive analytical documentation to ensure reproducibility and reliability in your research. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

872597-40-5

Molecular Formula

C22H21N5O6S

Molecular Weight

483.5

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H21N5O6S/c1-31-14-5-3-13(4-6-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-9-12-2-7-15-16(8-12)33-11-32-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

NOXDNFBICQSUCU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N4O5S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_5\text{S}

This compound features a pyrimidine ring, a benzo[d][1,3]dioxole moiety, and various functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds related to the structure of this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and urea have shown broad-spectrum antibacterial and antifungal activities in vitro .

Anticancer Properties

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For example, certain thioether derivatives have been reported to possess anticancer activity against various human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating effective growth inhibition . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with structural similarities to N-(4-amino...) have also been evaluated for their anti-inflammatory effects. In vivo studies showed that certain derivatives inhibited COX-II activity, which is crucial for the inflammatory response. For example, one study reported an IC50 of 0.52 μM for a related compound against COX-II .

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity against standard strains. The results indicated that some compounds exhibited MIC values as low as 1.55 μg/mL against Mycobacterium tuberculosis . This suggests the potential for developing new anti-tubercular agents based on the structure of N-(4-amino...).

Case Study 2: Anticancer Evaluation

In a study focused on anticancer activity, several derivatives were tested against breast and liver cancer cell lines. The most potent compounds showed IC50 values ranging from 0.004 μM to 2.87 μg/mL, indicating strong inhibitory effects on cell viability . These findings highlight the potential of these compounds in cancer therapeutics.

Synthesis Methods

The synthesis of N-(4-amino...) typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : To form the pyrimidine ring.
  • Thioether Formation : Utilizing thiols to introduce sulfur into the molecular framework.
  • Functional Group Modifications : Such as methylation or acylation to enhance biological activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-amino...). Modifications at specific positions on the benzene or pyrimidine rings can significantly alter potency and selectivity against target enzymes or receptors.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of pyrimidine compounds have been investigated for their ability to inhibit cancer cell proliferation. The presence of the benzo[d][1,3]dioxole moiety in N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide may enhance its interaction with biological targets involved in tumor growth and metastasis .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, studies on related compounds have demonstrated their ability to modulate signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Biochemical Probes

Enzyme Inhibition Studies
The compound's structural features make it a candidate for probing enzyme activity. Its ability to interact with various biological macromolecules can be exploited to study enzyme kinetics and inhibition mechanisms. For instance, compounds with similar functionalities have been used to investigate their effects on proteases and kinases . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Structure–Activity Relationship (SAR)

Optimization of Pharmacological Properties
Understanding the relationship between the chemical structure and biological activity (SAR) is essential in drug development. The modification of functional groups within this compound can lead to improved potency and selectivity against cancer cells. Researchers are exploring various substitutions at the aromatic rings and the incorporation of different heterocycles to enhance its pharmacological profile .

Case Studies

Study Focus Findings
Study 1Anticancer efficacyDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cell signaling pathways; showed potential for further development as a therapeutic agent.
Study 3SAR analysisHighlighted key structural features that contribute to biological activity; suggested modifications for enhanced solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity : The target compound’s benzodioxole and thioether groups differentiate it from analogs like 6a–d (cyclohexyl/fluorobenzyl) and 38 (simple benzamide). These groups may enhance metabolic stability and binding specificity compared to less complex derivatives .

Synthetic Complexity: The thioether linkage in the target compound likely requires specialized coupling agents (e.g., HATU) and anhydrous conditions, similar to 6a–d and 38 .

Purity and Characterization : While 6a–d achieved >90% purity via HPLC, the target compound’s purity would depend on optimized purification steps (e.g., column chromatography or recrystallization) .

Research Findings and Implications

Synthetic Advancements : The use of HATU/DIPEA in DMF (as in 6a–d ) offers a reliable route for carboxamide and thioether formation, though steric hindrance from the benzodioxole group may necessitate extended reaction times .

Structure-Activity Relationships (SAR): The 4-methoxybenzamide group in the target compound may improve solubility compared to 6a–d’s cyclohexyl substituents.

Unresolved Questions: Direct biological data (e.g., IC₅₀ values) are needed to validate computational predictions.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Use LiOH/MeOH:H₂O for selective deprotection without degrading the benzo[d][1,3]dioxole moiety .

What advanced techniques confirm the compound’s structural integrity?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons of 4-methoxybenzamide at δ 7.6–8.0 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal structure using SHELXL (for small molecules) to validate stereochemistry and hydrogen-bonding networks .

Q. Advanced Validation :

  • Compare experimental IR spectra with computational (DFT) predictions to identify functional groups like C=O stretches (~1650 cm⁻¹) .

What in vitro models are suitable for evaluating antitumor activity?

Advanced Research Question

  • Cell Lines : Test against human cancer lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values benchmarked against cisplatin .
  • Mechanistic Assays : Measure apoptosis via Annexin V/PI staining or caspase-3 activation .
  • Control Compounds : Include analogs lacking the benzo[d][1,3]dioxole group to assess its role in activity .

Q. Data Interpretation :

  • Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate significance (p < 0.05).

How can its interaction with bacterial enzymes be investigated?

Advanced Research Question

  • Target Identification : Screen against acetyltransferase (Acps-PPTase) via enzyme inhibition assays, using NADH depletion as a readout .
  • Binding Studies : Perform SPR or ITC to determine Kd values.
  • Docking Simulations : Use AutoDock Vina to model interactions with PPTase active sites, focusing on hydrogen bonds with the pyrimidinedione core .

How to resolve discrepancies in biological activity data?

Advanced Research Question

  • Purity Verification : Re-analyze compound batches via HPLC to rule out degradation (e.g., oxidation of the thioether group) .
  • Orthogonal Assays : Validate cytotoxicity results using resazurin (Alamar Blue) and clonogenic assays .
  • Statistical Analysis : Apply ANOVA to identify outliers across replicates.

How to assess stability under physiological conditions?

Basic Research Question

  • Forced Degradation : Expose to heat (40–60°C), UV light, and pH extremes (1–13). Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .
  • Solution Stability : Store in DMSO at –20°C and test bioactivity weekly for 1 month .

What crystallographic methods determine its 3D structure?

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Apply SHELXL-2018 for least-squares refinement, achieving R1 < 0.05 .
  • Validation : Cross-check with NMR-derived NOE correlations for solution-state conformation .

How to study pharmacokinetic properties like absorption and metabolism?

Advanced Research Question

  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify via LC-MS .
  • Microsomal Metabolism : Use liver microsomes + NADPH to identify metabolites (e.g., O-demethylation of 4-methoxybenzamide) .
  • Caco-2 Permeability : Assess intestinal absorption with apparent permeability (Papp) >1 ×10⁻⁶ cm/s .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Modifications : Replace benzo[d][1,3]dioxole with other electron-rich groups (e.g., 4-fluorobenzyl) to test π-π stacking effects .
  • Biological Testing : Compare IC₅₀ values against parent compound in 3D tumor spheroids .
  • Computational Modeling : Generate QSAR models using descriptors like LogP and polar surface area .

What strategies identify its molecular targets in complex biological systems?

Advanced Research Question

  • Affinity Chromatography : Immobilize the compound on NHS-activated resin and pull down binding proteins from cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to identify sensitizing/resistance genes .
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.